molecular formula C10H10ClFO B14870157 2-Chloro-4'-fluoro-3'-methylpropiophenone

2-Chloro-4'-fluoro-3'-methylpropiophenone

Cat. No.: B14870157
M. Wt: 200.64 g/mol
InChI Key: WQJSKZAZMRVGRO-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluoro-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 4’-position, and a methyl group at the 3’-position on the phenyl ring attached to a propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-fluoro-3’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4’-fluoro-3’-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4’-fluoro-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-fluoro-3’-methylpropiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Chloro-4’-fluoro-3’-methylphenylpropanol.

    Oxidation: Formation of 2-Chloro-4’-fluoro-3’-methylbenzoic acid.

Scientific Research Applications

2-Chloro-4’-fluoro-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4’-fluoro-3’-methylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring can influence the compound’s reactivity and binding affinity to these targets. The carbonyl group in the propiophenone moiety can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4’-fluoroacetophenone: Lacks the methyl group at the 3’-position.

    4’-Fluoro-3’-methylpropiophenone: Lacks the chloro group at the 2-position.

    2-Chloro-3’-methylpropiophenone: Lacks the fluoro group at the 4’-position.

Uniqueness

2-Chloro-4’-fluoro-3’-methylpropiophenone is unique due to the combination of chloro, fluoro, and methyl substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-1-(4-fluoro-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H10ClFO/c1-6-5-8(3-4-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3

InChI Key

WQJSKZAZMRVGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)Cl)F

Origin of Product

United States

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